1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a nitrophenyl group and a diazaspiro structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating or microwave irradiation to proceed efficiently . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in π-π interactions, while the diazaspiro structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE include other spiro compounds and nitrophenyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of a nitrophenyl group and a diazaspiro structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-10(18)16-14(8-2-3-9-14)21-13(15-16)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXJIFSLVPNOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.